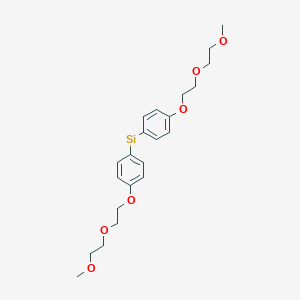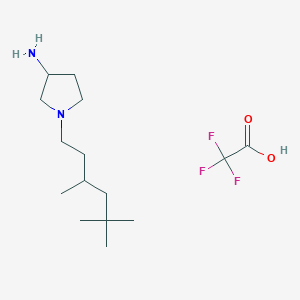![molecular formula C10H17NO2 B12547987 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester CAS No. 864754-49-4](/img/structure/B12547987.png)
3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-aza-bicyclo[410]heptane-7-carboxylic acid ethyl ester is a bicyclic compound with the molecular formula C10H17NO2 It is known for its unique structure, which includes a bicyclo[410]heptane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester typically involves the cyclization of suitable precursors. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various esters and amides.
Applications De Recherche Scientifique
3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.1.0]heptane derivatives: These compounds share a similar bicyclic structure and are used in various chemical reactions and applications.
7-Oxabicyclo[2.2.1]heptane derivatives: Known for their use in organic synthesis and medicinal chemistry.
Aza-bicyclo[3.1.1]heptanes: Potential bioisosteres for substituted pyridines, used in drug design.
Uniqueness
3-Methyl-3-aza-bicyclo[410]heptane-7-carboxylic acid ethyl ester is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
864754-49-4 |
|---|---|
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
ethyl 3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-3-13-10(12)9-7-4-5-11(2)6-8(7)9/h7-9H,3-6H2,1-2H3 |
Clé InChI |
BNSYTVZKKXUTTJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C2C1CN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene](/img/structure/B12547916.png)
![L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B12547921.png)
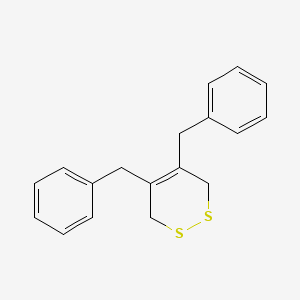
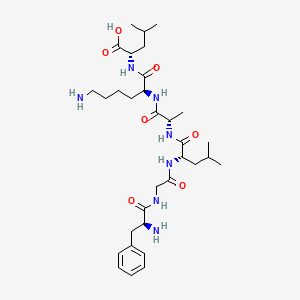
![1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-](/img/structure/B12547930.png)
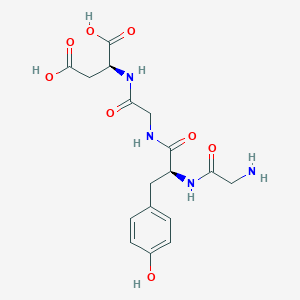

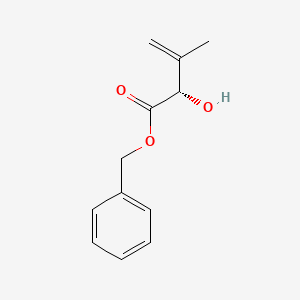
![N-[4-(Hex-1-yn-1-yl)phenyl]thiourea](/img/structure/B12547962.png)
![2-(Fluoromethyl)-2-[(4-methylbenzene-1-sulfinyl)methyl]oxirane](/img/structure/B12547964.png)

